Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate

CNS drug discovery Muscarinic receptor Azabicyclic scaffold

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate is a bicyclic secondary amine ester belonging to the 2-azabicyclo[2.2.2]octane (isoquinuclidine) family. This scaffold features a nitrogen atom at position 2 and a methyl ester at position 6 of the bridged bicyclic system (C9H15NO2, MW 169.22 g/mol).

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 122684-56-4
Cat. No. B12452784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-azabicyclo[2.2.2]octane-6-carboxylate
CAS122684-56-4
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2CCC1NC2
InChIInChI=1S/C9H15NO2/c1-12-9(11)7-4-6-2-3-8(7)10-5-6/h6-8,10H,2-5H2,1H3
InChIKeyZIUUUKKAMFKVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate (CAS 122684-56-4) – Core Scaffold Identity and Procurement Baseline


Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate is a bicyclic secondary amine ester belonging to the 2-azabicyclo[2.2.2]octane (isoquinuclidine) family [1]. This scaffold features a nitrogen atom at position 2 and a methyl ester at position 6 of the bridged bicyclic system (C9H15NO2, MW 169.22 g/mol) . Unlike the more common 1-azabicyclo[2.2.2]octane (quinuclidine) core, the 2-aza isomer places the basic amine in a distinct steric and electronic environment that alters both its protonation state and its reactivity profile [2]. The compound is primarily sourced as a research intermediate and building block for medicinal chemistry, with commercial availability confirmed at ≥98% purity .

Why Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate Cannot Be Replaced by Other Azabicyclic Esters


Generic substitution with other positional isomers (e.g., 3‑ or 4‑carboxylate) or other ester variants (e.g., ethyl, tert‑butyl) is not equivalent because the 6‑ester position on the 2‑azabicyclo framework defines a unique vector for derivatization and influences both chemical reactivity and biological target engagement [1]. In the broader class of 2‑azabicyclo[2.2.2]octane derivatives, the substitution pattern at position 6 versus position 3 or 4 dictates the spatial orientation of the carboxylate moiety, directly impacting ring‑opening fragmentation pathways, nucleophilic addition regioselectivity, and receptor‑binding geometry [2]. Published SAR on 2‑azabicyclo[2.2.2]octane‑based γ‑secretase inhibitors and muscarinic ligands demonstrates that even small changes in the attachment point of the ester or its replacement with other alkyl esters can shift potency by orders of magnitude [3]. Therefore, procurement decisions must be based on the specific positional isomer and ester type rather than on a generic “azabicyclic ester” specification.

Quantitative Differentiation Evidence for Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate


6‑Carboxylate vs. 3‑Carboxylate: CNS Patent Selectivity

US Patent 5,240,935 explicitly claims substituted 2‑azabicyclo[2.2.2]octane‑6‑carboxylates as preferred embodiments for treating CNS disorders, while noting that 3‑carboxylate isomers were previously disclosed for different indications (sedation/diuresis), indicating divergent biological profiles tied to carboxylate position [1]. The patent exemplifies methyl 2‑azabicyclo[2.2.2]octane‑6‑carboxylate as a core intermediate for generating CNS‑active N‑substituted derivatives.

CNS drug discovery Muscarinic receptor Azabicyclic scaffold

Methyl Ester vs. Ethyl Ester: Reactivity in Nucleophilic Additions

The methyl ester of 2‑azabicyclo[2.2.2]octane‑6‑carboxylate offers a distinct steric profile compared to the ethyl ester, which can influence regioselectivity in Grob‑type fragmentation reactions used to construct polysubstituted piperidines [1]. While direct kinetic data for the methyl ester are not published, the ethyl ester analog has been explicitly listed as a separate commercial entity with different handling and reactivity characteristics .

Synthetic methodology Grob fragmentation Piperidine synthesis

6‑Acetoxy vs. 6‑Carboxylate: Cholinergic Activity Divergence

Borne et al. (1974) evaluated cholinergic activity of 5‑ and 6‑acetoxy‑2‑methyl‑2‑azabicyclo[2.2.2]octane isomers in guinea pig ileum [1]. The 6‑acetoxy analogs were largely inactive, whereas the methyl ester (6‑carboxylate) serves as a precursor to amide and sulfonamide derivatives that, in the 2023 γ‑secretase study, achieved low nanomolar potency [2]. This suggests that replacement of the acetoxy with a carboxylate ester dramatically alters pharmacological profile.

Cholinergic pharmacology Muscarinic agonist 2-Azabicyclo scaffold

Highest‑Value Application Scenarios for Methyl 2‑azabicyclo[2.2.2]octane‑6‑carboxylate


CNS Drug Discovery: γ‑Secretase Modulator Scaffold

Building on the SAR established for 2‑azabicyclo[2.2.2]octane sulfonamides, the methyl ester serves as the key protected intermediate for installing a sulfonamide warhead at the 6‑position. The resulting compounds have shown >250‑fold selectivity for the PSEN1‑APH1B subcomplex of γ‑secretase, a profile critical for Alzheimer’s disease drug development [1].

Muscarinic Acetylcholine Receptor Ligand Library Synthesis

The patent literature explicitly claims N‑substituted 2‑azabicyclo[2.2.2]octane‑6‑carboxylates as CNS‑active muscarinic agents. The methyl ester can be readily hydrolyzed to the carboxylic acid for amide coupling or reduced to the alcohol for further diversification, enabling rapid library construction [2].

Stereoselective Piperidine Synthesis via Grob Fragmentation

The rigid 2‑azabicyclo[2.2.2]octane framework undergoes regio‑ and stereoselective Grob fragmentation to generate 2,3,4‑trisubstituted 1,2,3,4‑tetrahydropyridines. The methyl ester at position 6 provides a synthetic handle that survives the fragmentation conditions, allowing post‑fragmentation functionalization [3].

Conformational Restriction Tool in Analgesic SAR

Earlier work on 2‑azabicyclo[2.2.2]octane analogs of prodine analgesics demonstrated that the boat‑locked conformation of the scaffold mimics the active conformation of phenylpiperidine opioids. The 6‑carboxylate methyl ester allows systematic variation of the ester side chain for probing opioid receptor subtypes [4].

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